molecular formula C₂₇H₂₈ClNO₁₀ B027615 14-Chlorodaunorubicin CAS No. 121250-06-4

14-Chlorodaunorubicin

Cat. No. B027615
M. Wt: 562 g/mol
InChI Key: YPCKPOWJKPVJRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of derivatives similar to 14-Chlorodaunorubicin involves complex chemical reactions. For example, the synthesis of 14-amino derivatives of daunorubicin and carminomycin demonstrates the intricacy of creating such compounds. These derivatives are synthesized through the interaction of 14-bromine derivatives with secondary amines, showcasing the detailed chemical manipulation required to produce specific anthracycline antibiotics variants (Povarov & Isaeva, 1979).

Molecular Structure Analysis

Molecular structure analysis of 14-Chlorodaunorubicin and related compounds is conducted through various spectroscopic methods, such as IR, UV, and NMR spectroscopy. These techniques confirm the structure of synthesized compounds, including 14-amino derivatives, by identifying their molecular fingerprints (Povarov & Isaeva, 1979).

Chemical Reactions and Properties

Chemical reactions involving anthracycline derivatives, like 14-Chlorodaunorubicin, often include the formation of amino derivatives through the reaction of bromine or iodine derivatives with amines. These reactions, which are typically conducted in solvents like acetone or dioxane, result in the formation of products with potential antitumor activities, albeit with varying efficacy compared to the original antibiotics (Povarov & Isaeva, 1979).

Scientific Research Applications

  • Preparation of 14-thia Analogues of Adriamycin : 14-Chlorodaunorubicin is used for preparing 14-thia analogues of the antitumor antibiotic adriamycin, which show activity against murine L1210 leukemia in vivo (Seshadri, Israel, & Pegg, 1983).

  • Suicide Inactivation of Cytochrome P-450 : This compound is involved in studying the suicide inactivation of rat liver cytochrome P-450 by chloramphenicol (Halpert, 1981).

  • Drug Disposition and Metabolism : It is also used to study the disposition and metabolism of drugs in rats (Zini, Vicario, Lazzati, & Arcamone, 1986).

  • Applications in Alzheimer's Disease Treatment : There is potential for multifunctional applications in Alzheimer's disease treatment, where it acts as an antioxidant, neuroprotectant, and can cross the blood-brain barrier (Liao et al., 2015).

  • Study of Chloroquine Resistance in Malaria : It has been used to understand processes that concentrate chloroquine in malaria-infected cells, indicating that chloroquine resistance might be due to a decrease in chloroquine receptor sites on malaria parasites (Fitch, 1969).

  • Potential Treatment for Protozoan Infections : This compound could be targeted for treating human infections with protozoa (Lepesheva et al., 2009).

  • Antimalarial Properties : It is known to be a potent antimalarial that kills intraerythrocytic Plasmodium by interacting with the heme discarded by proteolysis of ingested hemoglobin (Jefford, 2001).

  • Antitumor and Cytotoxic Applications : 14-Chlorodaunorubicin analogues have potential in antitumor and cytotoxic applications, with DNA intercalation being required but not sufficient for their activity (Bodley et al., 1989).

properties

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloroacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClNO10/c1-10-22(31)13(29)6-17(38-10)39-15-8-27(36,16(30)9-28)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,31,33,35-36H,6-9,29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCKPOWJKPVJRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CCl)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00923740
Record name 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-Chlorodaunorubicin

CAS RN

121250-06-4
Record name 14-Chlorodaunorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121250064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Chloroacetyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00923740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Meyer-Losic, J Quinonero, V Dubois… - Journal of medicinal …, 2006 - ACS Publications
… (3) (mixture of 14-bromo- and 14-chlorodaunorubicin) rather than the expected 14-… Analysis of the acetal intermediate showed the presence of 14-chlorodaunorubicin (9% of …
Number of citations: 71 pubs.acs.org
K Chegaev, C Riganti, B Rolando, L Lazzarato… - Bioorganic & medicinal …, 2013 - Elsevier
… The co-drugs were prepared from a mixture of 14-bromo/14-chlorodaunorubicin 3 by reaction with the sodium salt of the appropriate acid (4, 5) in boiling acetone (Scheme 1). After …
Number of citations: 45 www.sciencedirect.com
SW Chung, JU Choi, YS Cho, HR Kim… - Advanced …, 2018 - Wiley Online Library
Tumor heterogeneity is associated with the therapeutic failures of targeted therapies. To overcome such heterogeneity, a novel targeted therapy is proposed that could kill tumor …
Number of citations: 29 onlinelibrary.wiley.com

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